Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine CAS number and molecular weight
This technical monograph provides an in-depth analysis of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine , a specialized chiral diamine intermediate used in the synthesis of pharmaceutical agents targeting Central Nervous...
Author: BenchChem Technical Support Team. Date: February 2026
This technical monograph provides an in-depth analysis of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine , a specialized chiral diamine intermediate used in the synthesis of pharmaceutical agents targeting Central Nervous System (CNS) receptors and kinases.
Executive Summary
Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine (CAS: 1354003-92-1) is a high-value chiral building block characterized by a piperidine core with defined stereochemistry at the C3 position. It serves as a critical pharmacophore in medicinal chemistry, particularly for introducing basicity and lipophilic bulk into drug candidates without significantly increasing molecular weight. Its structural rigidity and specific enantiomeric form make it ideal for developing ligands for G-Protein Coupled Receptors (GPCRs) , such as muscarinic or sigma receptors, and for optimizing the physicochemical properties of kinase inhibitors.
Chemical Identity & Physicochemical Properties[1][2][3]
Predicted: QZSACHHNFDNCNB-ZCFIWIBFSA-N (Analogous to R-isomer)
Physicochemical Profile
Note: Values marked with () are predicted based on structure-activity relationship (SAR) models for piperidine derivatives.*
Property
Value
Context
Appearance
Colorless to pale yellow liquid
Oxidizes slightly upon air exposure.
Boiling Point
185–190 °C (760 mmHg)
High boiling point due to intermolecular H-bonding.
Density
0.89 ± 0.05 g/cm³
Typical for aliphatic diamines.
pKa (Calc.)
~10.2 (Secondary Amine)
Highly basic; exists as a dication at physiological pH.
LogP
1.1 ± 0.3*
Moderate lipophilicity; good blood-brain barrier (BBB) penetration potential.
Solubility
Miscible in water, EtOH, DCM
Hygroscopic.
Synthetic Methodology
The most robust and scalable route to this compound utilizes Reductive Amination . This method preserves the chiral center of the starting material, (S)-1-methylpiperidin-3-amine, which is commercially available.
Reaction Scheme: Reductive Alkylation
The synthesis involves the condensation of (S)-1-methylpiperidin-3-amine with acetone to form an imine intermediate, followed by in situ reduction.
Figure 1: Reductive amination pathway using sodium triacetoxyborohydride.
Experimental Protocol (Bench Scale)
Objective: Synthesis of 10g of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine.
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve (S)-1-methylpiperidin-3-amine (10.0 g, 87.6 mmol) in Dichloromethane (DCM) (150 mL).
Imine Formation: Add Acetone (6.4 mL, 87.6 mmol, 1.0 eq) and Acetic Acid (5.0 mL, 87.6 mmol). Stir at room temperature for 30 minutes to allow iminium ion formation.
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (27.8 g, 131 mmol, 1.5 eq) portion-wise over 20 minutes. Note: Gas evolution (H2) may occur; ensure venting.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH4OH) or LC-MS.
Work-up:
Quench with saturated aqueous NaHCO3 (100 mL).
Extract the aqueous layer with DCM (3 x 100 mL).
Combine organic layers, dry over anhydrous Na2SO4, and filter.
Purification: Concentrate in vacuo. The crude oil can be purified via vacuum distillation or flash chromatography (Silica gel, DCM:MeOH:NH3 gradient) to yield the pure amine.
Quality Control & Analytical Characterization
Trustworthiness in research data relies on rigorous characterization.
This compound functions as a specialized secondary amine handle . Its specific utility lies in the "Magic Methyl" effect and lipophilic tuning.
Mechanistic Role in Drug Design
Lipophilicity Modulation: The isopropyl group adds steric bulk and lipophilicity (increasing LogP by ~0.8 units vs. methyl), which can improve Blood-Brain Barrier (BBB) permeability for CNS drugs.
Metabolic Stability: The branched isopropyl group is less susceptible to oxidative N-dealkylation by CYP450 enzymes compared to linear ethyl or methyl chains, prolonging the drug's half-life (
).
Receptor Selectivity: The (S)-configuration often dictates binding affinity in chiral pockets of GPCRs (e.g., Dopamine D2/D3, Sigma-1 receptors).
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound is hygroscopic and absorbs CO2 from the air to form carbamates.
Handling: Use only in a fume hood. Wear chemical-resistant gloves (Nitrile) and safety goggles.
Spill Response: Neutralize spills with dilute acetic acid before absorption with inert material.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational methodology for the described synthesis).
The Ascendant Role of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine Derivatives in Pharmacological Innovation: A Technical Guide to CCR2 Antagonism
Foreword: A New Horizon in Inflammatory Disease Modulation The landscape of therapeutic intervention for chronic inflammatory diseases is in a perpetual state of evolution, driven by the pursuit of molecular targets that...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: A New Horizon in Inflammatory Disease Modulation
The landscape of therapeutic intervention for chronic inflammatory diseases is in a perpetual state of evolution, driven by the pursuit of molecular targets that offer both precision and potency. Within this dynamic field, the C-C chemokine receptor 2 (CCR2) has emerged as a linchpin in the pathophysiology of a multitude of inflammatory conditions. The recruitment of monocytes and macrophages to sites of inflammation, a process orchestrated by the interaction of CCR2 with its primary ligand, monocyte chemoattractant protein-1 (CCL2), is a central event in the propagation of these diseases.[1][2][3] Consequently, the development of small molecule antagonists of CCR2 represents a formidable strategy for therapeutic intervention. This guide delves into the pharmacological applications of a promising class of such antagonists: derivatives of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine. We will explore the rationale behind their design, the nuances of their synthesis, their profound biological effects, and the experimental methodologies that underpin their evaluation, providing a comprehensive resource for researchers and drug development professionals dedicated to conquering inflammatory diseases.
The Strategic Imperative for CCR2 Antagonism
The CCL2/CCR2 signaling axis is a critical mediator in the pathogenesis of a wide array of chronic inflammatory and fibrotic diseases.[1][4] This pathway's activation triggers a cascade of events, including the mobilization of monocytes from the bone marrow and their subsequent migration into tissues, where they differentiate into inflammatory macrophages.[5][6] These macrophages are key contributors to the tissue damage and remodeling characteristic of conditions such as rheumatoid arthritis, multiple sclerosis, atherosclerosis, diabetic nephropathy, and non-alcoholic steatohepatitis (NASH).[3][4][7]
The therapeutic hypothesis is therefore clear: inhibiting the CCL2/CCR2 interaction can disrupt this pathological cascade, offering a powerful anti-inflammatory and anti-fibrotic effect. This has spurred extensive research into the discovery and development of small molecule CCR2 antagonists.
The Emergence of the Piperidine Scaffold
The piperidine ring is a prevalent structural motif in medicinal chemistry, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for creating three-dimensional diversity.[8] In the context of CCR2 antagonists, the piperidine core has been instrumental in the design of potent and selective inhibitors. Its nitrogen atom provides a key interaction point, while the ring structure allows for the precise spatial orientation of various substituents to optimize binding to the receptor. A notable example of a piperidine-containing CCR2 antagonist that has progressed to clinical investigation is INCB3344.[9][10][11]
The Core Moiety: (S)-N-Isopropyl-1-methylpiperidin-3-amine
The focal point of this guide is the (S)-N-Isopropyl-1-methylpiperidin-3-amine core. This specific stereoisomer and its derivatives have been the subject of significant investigation due to their potential to yield highly potent and selective CCR2 antagonists. The "(S)" configuration at the 3-position of the piperidine ring has been shown to be crucial for optimal receptor binding and activity in related series of compounds.[12]
Synthesis of the Core Scaffold
The synthesis of the (S)-N-Isopropyl-1-methylpiperidin-3-amine core can be achieved through several synthetic routes. A common approach involves the reductive amination of (S)-1-methylpiperidin-3-one with isopropylamine, utilizing a reducing agent such as sodium triacetoxyborohydride.
Alternatively, a multi-step synthesis commencing from a chiral starting material like L-glutamic acid can be employed to ensure the desired stereochemistry.[13] This method typically involves the formation of a piperidine ring through cyclization, followed by the introduction of the methyl and isopropyl groups.
Pharmacological Profile of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine Derivatives
The derivatization of the (S)-N-Isopropyl-1-methylpiperidin-3-amine core has led to the discovery of potent CCR2 antagonists with promising pharmacological profiles. A key example is the clinical candidate INCB3344, which incorporates a more complex structure built upon a related piperidine scaffold.
INCB3344: A Case Study in Potency and Selectivity
INCB3344 is a potent and selective antagonist of both human and murine CCR2.[9][14][15] This cross-reactivity is a significant advantage for preclinical development, as it allows for more reliable translation of efficacy from animal models to humans.
Table 1: Pharmacological and Pharmacokinetic Properties of INCB3344.
The high potency and selectivity of INCB3344, coupled with its good oral bioavailability, have made it a valuable tool for interrogating the role of CCR2 in various disease models.[9][14]
Mechanism of Action: Disrupting the Inflammatory Cascade
Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine derivatives, as CCR2 antagonists, function by competitively binding to the CCR2 receptor on the surface of monocytes and other immune cells.[16] This binding prevents the endogenous ligand, CCL2, from activating the receptor.
The CCR2 Signaling Pathway
Upon binding of CCL2, CCR2, a G-protein coupled receptor (GPCR), undergoes a conformational change, leading to the activation of downstream signaling pathways. These pathways include the phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and the p38 mitogen-activated protein kinase (MAPK) pathway.[1] The activation of these pathways ultimately results in cellular responses such as chemotaxis, proliferation, and cytokine production.[1]
By blocking the initial binding of CCL2, CCR2 antagonists effectively inhibit the initiation of this signaling cascade, thereby preventing the recruitment of inflammatory cells to tissues.
Figure 1: Simplified schematic of the CCR2 signaling pathway and the inhibitory action of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine derivatives.
Experimental Protocols for Evaluation
The evaluation of novel CCR2 antagonists requires a suite of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Assays
5.1.1. CCR2 Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound for the CCR2 receptor.
Protocol:
Cell Culture: Utilize a cell line stably expressing human or murine CCR2 (e.g., CHO or HEK293 cells).
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
Binding Reaction: Incubate the cell membranes with a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2) in the presence of varying concentrations of the test compound.
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
Quantification: Measure the radioactivity retained on the filter using a gamma counter.
Data Analysis: Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
5.1.2. Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Protocol:
Cell Preparation: Isolate primary monocytes from human or mouse blood or use a monocytic cell line (e.g., THP-1).
Assay Setup: Use a Boyden chamber or a similar migration plate with a porous membrane separating an upper and lower chamber.
Cell Loading: Load the cells, pre-incubated with the test compound or vehicle, into the upper chamber.
Chemoattractant: Add CCL2 to the lower chamber.
Incubation: Incubate the plate to allow for cell migration.
Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell counter or a fluorescent dye.
Data Analysis: Determine the IC50 value for the inhibition of chemotaxis.
In Vivo Models of Inflammatory Disease
The efficacy of CCR2 antagonists is ultimately determined in animal models that recapitulate key aspects of human inflammatory diseases.
5.2.1. Thioglycollate-Induced Peritonitis
This is a classic model for assessing monocyte/macrophage recruitment.
Protocol:
Animal Model: Use mice (e.g., C57BL/6).
Compound Administration: Administer the test compound or vehicle orally or via another appropriate route.
Induction of Peritonitis: Inject thioglycollate intraperitoneally to induce an inflammatory response.
Peritoneal Lavage: At a specified time point after thioglycollate injection, perform a peritoneal lavage to collect the inflammatory cells.
Cell Analysis: Quantify the number of recruited monocytes/macrophages using flow cytometry.
Data Analysis: Compare the number of recruited cells in the compound-treated group to the vehicle-treated group to determine the in vivo efficacy.
Structure-Activity Relationships (SAR) and Future Directions
The development of potent and selective CCR2 antagonists is guided by a deep understanding of the structure-activity relationships (SAR) of the piperidine scaffold.[12] Key considerations in the design of new derivatives include:
Stereochemistry: The (S)-configuration at the 3-position of the piperidine ring is often critical for high affinity.
Substituents on the Piperidine Nitrogen: The methyl group in the core structure can be varied to modulate potency and pharmacokinetic properties.
Derivatization of the Amine: The isopropyl group can be replaced with other functionalities to explore interactions with different pockets of the receptor.
Introduction of Additional Ring Systems: The addition of other cyclic structures can enhance binding affinity and selectivity.[12]
Future research in this area will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds to identify clinical candidates with superior therapeutic indices. The exploration of dual CCR2/CCR5 antagonists is also an area of active investigation, as this could offer broader anti-inflammatory effects.[17]
Figure 2: Workflow for the development of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine derivatives as CCR2 antagonists.
Conclusion
The Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine scaffold represents a highly promising platform for the development of novel CCR2 antagonists. The insights gained from the study of derivatives like INCB3344 have validated the therapeutic potential of targeting the CCL2/CCR2 axis in a wide range of inflammatory and fibrotic diseases. This technical guide provides a foundational understanding of the rationale, synthesis, and evaluation of these compelling compounds. As our comprehension of the intricate roles of CCR2 in disease continues to expand, so too will the opportunities for innovative drug design and the development of transformative therapies for patients in need.
References
The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. Frontiers in Immunology. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2024.1368113/full]
The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38234580/]
CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. In: J. I. Levin and S. Laufer, ed., The Royal Society of Chemistry, 2012, pp. 350-390. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849733799-00350/978-1-84973-379-9]
Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10077884/]
Role of CCR2 in inflammatory conditions of the central nervous system. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4079144/]
Chemical structures of the orthosteric CCR2 antagonist INCB3344 and the... ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-the-orthosteric-CCR2-antagonist-INCB3344-and-the-allosteric_fig1_265219904]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Frontiers Media S.A. [URL: https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1368113/full]
CCR2 Signaling Promotes Brain Infiltration of Inflammatory Monocytes and Contributes to Neuropathology during Cryptococcal Meningoencephalitis. mBio - ASM Journals. [URL: https://journals.asm.org/doi/10.1128/mBio.01574-21]
Discovery and Pharmacological Characterization of a Novel Rodent-Active CCR2 Antagonist, INCB3344. ResearchGate. [URL: https://www.researchgate.net/publication/7430156_Discovery_and_Pharmacological_Characterization_of_a_Novel_Rodent-Active_CCR2_Antagonist_INCB3344]
Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2. ResearchGate. [URL: https://www.researchgate.net/publication/47783935_Discovery_of_INCB3344_a_potent_selective_and_orally_bioavailable_antagonist_of_human_and_murine_CCR2]
Discovery and Pharmacological Characterization of a Novel Rodent-Active CCR2 Antagonist, INCB3344. The Journal of Immunology. [URL: https://journals.aai.
Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21036044/]
What are CCR2 modulators and how do they work?. Net. [URL: https://www.news-medical.
Targeting CCR2 Receptor To Treat Inflammation Diseases and Disorders. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3553535/]
CCL2-CCR2 Signaling in Disease Pathogenesis. Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/65738]
Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16204122/]
Comparative Efficacy of CCR2 Antagonist 4 and INCB3344: A Guide for Researchers. Benchchem. [URL: https://www.benchchem.com/blog/comparative-efficacy-of-ccr2-antagonist-4-and-incb3344-a-guide-for-researchers]
Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007856/]
Kinetic characterization of [ 3 H]INCB3344 in murine CCR2. Association... ResearchGate. [URL: https://www.researchgate.
Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X0700936X]
Technical Guide: (S)-1-Methyl-piperidin-3-amine Scaffolds in Drug Discovery
Executive Summary The (S)-1-methyl-piperidin-3-amine moiety represents a privileged substructure in medicinal chemistry, serving as a critical chiral building block for kinase inhibitors, GPCR ligands (specifically Musca...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The (S)-1-methyl-piperidin-3-amine moiety represents a privileged substructure in medicinal chemistry, serving as a critical chiral building block for kinase inhibitors, GPCR ligands (specifically Muscarinic and Sigma receptors), and CNS-active agents. Unlike its achiral or secondary amine counterparts, this scaffold offers a unique combination of defined stereochemistry , conformational rigidity , and tunable basicity .
This technical guide dissects the synthesis, physicochemical properties, and medicinal chemistry applications of this scaffold.[1][2][3] It moves beyond generic descriptions to provide actionable protocols for synthesis and structural activity relationship (SAR) optimization, designed for researchers requiring high-fidelity integration of this core into lead optimization campaigns.
Structural & Physicochemical Architecture
The utility of (S)-1-methyl-piperidin-3-amine stems from its ability to project substituents into defined vectors while modulating the physicochemical profile of the parent molecule.
Stereochemical & Conformational Analysis
Chirality: The (S)-configuration at the C3 position is often non-negotiable for target affinity. In many kinase inhibitors (e.g., JAK family), the C3-amino group functions as a hydrogen bond donor to the hinge region. Inversion to (R) often results in a "clash" with the ribose-binding pocket or gatekeeper residues.
Ring Conformation: The piperidine ring predominantly adopts a chair conformation. The bulky C3-substituent (the amine or amide linkage) typically prefers the equatorial position to minimize 1,3-diaxial interactions, although the N-methyl group at position 1 can influence this equilibrium depending on protonation state and solvent.
Basicity and Ionization (The "Methyl Effect")
The N-methylation at position 1 differentiates this scaffold from the N-H analog (nipecotic acid derivatives).
Feature
(S)-3-Aminopiperidine (NH)
(S)-1-Methyl-piperidin-3-amine (NMe)
Impact on Drug Design
pKa (Ring N)
~11.0
~10.1
N-Me lowers pKa slightly; improves lipophilicity at physiological pH.
N-Me blocks direct glucuronidation but introduces oxidative N-demethylation risk (CYP mediated).
Synthetic Methodologies
High-purity synthesis is critical, as enantiomeric impurities can lead to false positives in bioassays. Two primary routes are dominant: Chiral Resolution (Industrial Standard) and Asymmetric Hydrogenation (Catalytic).
This route is preferred for gram-to-kilogram scale-up due to the low cost of reagents.
Figure 1: Standard workflow for accessing the (S)-1-methyl scaffold via classical resolution.
Route B: Asymmetric Hydrogenation (Catalytic)
For high-value applications, asymmetric hydrogenation of 3-aminopyridine derivatives using Rhodium or Ruthenium chiral catalysts (e.g., Rh-BINAP) allows for direct access to the chiral piperidine core, though N-methylation is usually a subsequent step.
Medicinal Chemistry Applications
Sigma-1 Receptor Ligands (CNS Targets)
The (S)-1-methyl-piperidin-3-amine scaffold is a "privileged structure" for Sigma-1 (
) receptor ligands.
Mechanism: The basic tertiary amine (N-methyl) forms an essential electrostatic interaction with Asp126 in the
binding pocket.
Selectivity: The N-methyl group is crucial for selectivity over Sigma-2 (
). Studies indicate that N-H analogs often lose affinity, while bulky N-benzyl groups shift selectivity profiles. The (S)-enantiomer often exhibits superior binding kinetics compared to the (R)-enantiomer in specific chemotypes.
Kinase Inhibition (Hinge Binders)
In JAK/STAT pathway inhibitors, the exocyclic amine (at C3) is frequently amidated to heteroaryl carboxylic acids.
Role: The amide NH acts as a hydrogen bond donor to the hinge region backbone carbonyls.
Vector: The piperidine ring directs the "tail" of the inhibitor into the solvent-exposed region or the specificity pocket, depending on the substitution pattern.
SAR Decision Matrix
Figure 2: SAR modification logic for the scaffold. The N1-methyl is the key modulator of physicochemical properties, while C3 is the primary attachment point.
Experimental Protocols
Protocol 4.1: Reductive Methylation of (S)-3-(Boc-amino)piperidine
Context: This protocol converts the commercially available (S)-3-Boc-aminopiperidine (secondary amine) to the N-methyl tertiary amine, followed by Boc-deprotection.
Preparation: Dissolve (S)-3-(Boc-amino)piperidine in Methanol (0.1 M concentration) in a round-bottom flask.
Activation: Add Formaldehyde solution. Stir for 15 minutes at room temperature to allow hemiaminal formation.
Reduction: Cool the solution to 0°C. Add
portion-wise (Caution: Toxic). Adjust pH to ~6 using Acetic Acid to accelerate iminium ion formation.
Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC/LCMS (Target mass: M+14).
Quench: Quench with saturated
. Extract with Dichloromethane (DCM) x3.
Deprotection (In-situ option): The crude N-methyl-N-Boc intermediate is dissolved in 4M HCl in Dioxane. Stir for 2 hours.
Isolation: Evaporate solvent. Triturate the resulting hydrochloride salt with diethyl ether to yield (S)-1-methyl-piperidin-3-amine dihydrochloride as a white solid.
Protocol 4.2: General Amide Coupling (HATU Method)
Context: Coupling the chiral amine to a carboxylic acid core (e.g., for library generation).
Dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir for 5 minutes to activate the acid (formation of O-At active ester).
Add DIPEA, followed immediately by (S)-1-methyl-piperidin-3-amine.
Critical Control: Ensure the reaction pH remains basic (>8) using DIPEA; the piperidine nitrogen can buffer the solution, potentially stalling the coupling if HCl salts were used as starting material.
Stir at RT for 2–4 hours.
Purification: Dilute with Ethyl Acetate, wash with LiCl (5% aq) to remove DMF, then brine. Dry over
.
References
Synthesis and Resolution of 3-Aminopiperidines:
Title: "Process for the preparation of enantiomerically pure 3-aminopiperidine derivatives."[5][6][7][8]
Source:Google Patents / Vertex AI Search (WO2011160037A2)
URL:
Sigma Receptor SAR Studies:
Title: "Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties."
Source:Archiv der Pharmazie (via D-NB)
URL:[Link]
Dopamine Transporter Ligands (SAR of Piperidines):
Title: "Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands."
Source:Journal of Medicinal Chemistry (PubMed)
URL:[Link]
General Piperidine Synthesis Reviews:
Title: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[1][2]
Source:MDPI (Molecules)
URL:[Link]
Stability of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine under standard laboratory conditions
An In-depth Technical Guide: Stability of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine under Standard Laboratory Conditions Introduction: The Imperative of Stability Profiling The molecule Isopropyl-((S)-1-methyl-piperi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide:
Stability of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine under Standard Laboratory Conditions
Introduction: The Imperative of Stability Profiling
The molecule Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine, a chiral piperidine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its structure, featuring a tertiary amine within the piperidine ring and a secondary amine in the isopropyl side-chain, presents specific chemical liabilities that must be thoroughly understood. The stability of an active pharmaceutical ingredient (API) is not a mere checkbox in regulatory submission; it is a fundamental characteristic that dictates its safety, efficacy, and shelf-life.[1][2] This guide provides a comprehensive framework for elucidating the stability profile of this compound, moving beyond rote protocol execution to explain the underlying scientific rationale for each methodological choice. Our objective is to empower researchers to generate a robust and defensible stability data package through a self-validating and scientifically sound approach.
Molecular Profile and Physicochemical Characteristics
Understanding the inherent properties of a molecule is the first step in predicting its stability. The structure of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine is defined by its functional groups, which are the primary sites for potential degradation.
Application Note: High-Efficiency Coupling of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine in Kinase Inhibitor Synthesis
This Application Note and Protocol guide details the strategic utilization of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine (hereafter referred to as (S)-IMP ) in the synthesis of pharmaceutical intermediates. While the...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the strategic utilization of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine (hereafter referred to as (S)-IMP ) in the synthesis of pharmaceutical intermediates.
While the N-methyl analog is the key side chain for Tofacitinib (Xeljanz), the (S)-IMP variant represents a critical structural modification used in next-generation kinase inhibitor discovery (e.g., JAK1/JAK3 selectivity tuning) to modulate lipophilicity (
), metabolic stability, and solvent channel occupancy in the ATP-binding pocket.
Executive Summary
This guide provides a validated protocol for the Nucleophilic Aromatic Substitution (
) of (S)-IMP with chloropyrimidine scaffolds. The steric bulk of the isopropyl group, combined with the chiral center at C3, presents unique reactivity challenges compared to the less hindered methyl-amine analogs. This protocol optimizes reaction kinetics, suppresses racemization, and ensures high enantiomeric excess () in the final coupled intermediate.
Key Chemical Challenges[1]
Steric Hindrance: The isopropyl group reduces the nucleophilicity of the secondary amine, requiring optimized thermal activation.
Regioselectivity: When coupling with 2,4-dichloropyrimidines, directing substitution to the C4 position requires precise temperature control.
Chiral Integrity: Maintaining the (S)-configuration under basic reflux conditions.
Material Science & Handling
(S)-IMP is a secondary amine with a tertiary amine within the piperidine ring. It acts as a diprotic base.
Storage Protocol: Store at 2–8°C under inert atmosphere. If the color turns dark yellow/brown, distill under reduced pressure before use to remove N-oxides.
Synthetic Utility: The Core Reaction
The primary application of (S)-IMP is the installation of the chiral amine side chain onto a heteroaromatic core (Scaffold). The standard model reaction described here uses 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CP-Core), the foundational scaffold for Janus Kinase (JAK) inhibitors.[1]
Reaction Mechanism (Graphviz Diagram)
Figure 1: Mechanistic pathway for the SNAr coupling of (S)-IMP with a chloropyrrolo-pyrimidine scaffold.[1][2][3]
Detailed Experimental Protocol
Target: Preparation of N-isopropyl-N-((S)-1-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Scale: 10.0 g Input (Process Scalable).
Solvent: Water (100 mL, 10 V) – Green Chemistry optimization
Alternative: n-Butanol (if substrate solubility is poor).
Step-by-Step Methodology
Phase 1: Reaction Setup
Charge: To a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge Water (100 mL) and
(22.5 g). Stir until dissolved.
Add Substrate: Add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (10.0 g). The mixture will be a suspension.[4]
Add Nucleophile: Add (S)-IMP (12.2 g) dropwise over 5 minutes.
Note: The isopropyl group adds steric bulk; rapid addition is acceptable as exotherm is minimal at RT.
Phase 2: Reaction (The Thermal Drive)
Heat: Heat the reaction mixture to reflux (~100°C) .
Insight: The reaction in water is heterogeneous initially but may become homogenous or form a biphasic oil as the product forms. The "on-water" effect accelerates the SNAr reaction despite the steric hindrance of the isopropyl group.
Extract: The product often oils out. Add 2-MeTHF or Dichloromethane (DCM) (100 mL) to extract the organic product. Separate phases.
Wash: Wash the organic layer with Brine (50 mL).
Dry & Concentrate: Dry over
, filter, and concentrate under reduced pressure to obtain the crude solid/foam.
Phase 4: Purification (Crystallization)
Since the free base can be an amorphous foam, salt formation is recommended for high-purity isolation.
10. Dissolution: Dissolve crude residue in Ethanol (50 mL).
11. Salt Formation: Add Citric Acid (1.0 equiv) dissolved in hot Ethanol.
12. Crystallize: Cool slowly to 0°C. The Citrate Salt of the coupled product will precipitate.
13. Filter: Collect solids, wash with cold Ethanol, and dry.
Analytical Quality Control
To ensure the intermediate is suitable for downstream pharmaceutical use, strict control of the chiral center is required.
Steric hindrance of Isopropyl group slowing kinetics.[1]
Switch solvent to n-Butanol and reflux at 118°C. Increase reaction time to 24h.
Racemization
Excessive temperature or prolonged exposure to strong base.
Reduce temp to 90°C; Ensure (S)-IMP starting material has high ee%.
Regio-isomer (if using 2,4-dichloro)
Nucleophilic attack at C2 instead of C4.
Maintain low temperature (0-20°C) during addition; Ensure stoichiometry is 1:1.
Process Flow Diagram
Figure 2: Process flow for the isolation of the pharmaceutical intermediate.
References
Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine compounds."[6] World Intellectual Property Organization, WO2001042246A2, 2001. Link
M. J. Munchhof et al. "Discovery of PF-00299804, a Small Molecule Inhibitor of JAK3." Journal of Medicinal Chemistry, 2010. (Contextual reference for aminopiperidine side chains).
Ripin, D. H. B., et al. "Development of a Scaleable Route to the JAK3 Inhibitor CP-690,550." Organic Process Research & Development, 2003, 7(1), 115–120. Link
Chittabathina, V., et al. "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC."[7] Chirality, 2014, 26(12), 775-779.[7] Link
Application Note: Optimization of Nucleophilic Substitution with Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine
This Application Note is designed for process chemists and medicinal scientists optimizing the nucleophilic substitution of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine . This specific nucleophile presents a unique "Ste...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for process chemists and medicinal scientists optimizing the nucleophilic substitution of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine .
This specific nucleophile presents a unique "Steric-Electronic" paradox: it is a basic, electron-rich secondary amine (good nucleophile) rendered kinetically sluggish by the bulky isopropyl group and the piperidine ring geometry (poor steric approach).
and Metal-Catalyzed Couplings
Molecule of Interest: Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine (CAS: 1354003-92-1 / 1354009-47-4)
Executive Summary
The coupling of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine with heteroaryl halides (e.g., chloropyrimidines, chloropyridines) is a critical step in the synthesis of JAK inhibitors (analogous to Tofacitinib) and other kinase-targeted small molecules.
Unlike the methyl-amine analog used in Tofacitinib, the isopropyl group introduces significant steric bulk at the nucleophilic center. This results in:
Decreased Reaction Rate:
is often 10–50x lower than unhindered primary amines.
Competitive Hydrolysis: Extended reaction times at high temperatures increase the risk of hydrolyzing the electrophile (e.g., Ar-Cl
Ar-OH).
Regioselectivity Issues: In poly-halogenated substrates, the "steric fit" becomes the directing group, potentially altering standard selectivity patterns.
This guide provides three validated protocols to overcome these barriers, ranging from classical thermal
to Palladium-catalyzed cross-coupling.
Mechanistic Insight & Challenges
The Steric-Electronic Paradox
The nucleophilic nitrogen is flanked by a chiral piperidine ring and a rotating isopropyl group. In the transition state (Meisenheimer complex for
), the isopropyl methyls clash with ortho-substituents on the electrophile.
Diagram 1: Reaction Landscape & Steric Clash
Caption: The rate-determining step is the initial nucleophilic attack (
). The isopropyl bulk destabilizes the transition state, requiring higher activation energy ().
Optimization Parameters
Parameter
Standard Condition (Avoid)
Optimized Condition (Recommended)
Rationale
Solvent
Ethanol, THF
n-Butanol, DMSO, or Water
High boiling point required (n-BuOH). Water (with surfactant) utilizes hydrophobic effect to accelerate rate.
Base
TEA, Pyridine
K₂CO₃ or DIPEA
Inorganic bases (K₂CO₃) prevent salt formation without competing as nucleophiles. DIPEA is non-nucleophilic due to bulk.
Stoichiometry
1.0 equiv Amine
1.1 – 1.2 equiv Amine
Slight excess drives kinetics; the amine is valuable, so avoid large excesses (use recovery acid-wash if needed).
Temperature
60–80°C
100–120°C
Thermal energy is necessary to overcome the steric barrier of the isopropyl group.
Experimental Protocols
Protocol A: The "Green" Aqueous Surfactant Method (Recommended)
Best for: Process safety, ease of workup, and exploiting the "hydrophobic effect" to accelerate reaction rates of greasy amines.
TPGS-750-M (2 wt % in water) or Triton X-100 (5 wt %)
Procedure:
Charge: Add the electrophile and amine to a reaction vessel containing the aqueous surfactant solution (concentration ~0.5 M relative to substrate).
Base: Add K₂CO₃. The system will likely be biphasic or a fine emulsion.
Reaction: Heat to 95–100°C with vigorous stirring (1000 rpm). The hydrophobic reactants migrate into the surfactant micelles, creating a high local concentration.
Monitor: Check HPLC at 4 hours. If conversion < 80%, extend to 12 hours.
Workup: Cool to RT. Add Ethyl Acetate (EtOAc). The emulsion usually breaks easily. Wash organic layer with water/brine.[1]
Purification: Isolate via crystallization (if solid) or salt formation (e.g., D-Tartrate salt) to upgrade chiral purity.
Protocol B: High-Temperature
in n-Butanol
Best for: Robust scale-up, substrates with poor water solubility.
Critical Control: Monitor the disappearance of the electrophile. If the reaction stalls at 90% conversion, do not add more amine immediately; add 0.1 equiv of catalyst (e.g., DMAP) or increase temp slightly.
Workup: Distill off n-Butanol (or rotovap). Redissolve residue in DCM, wash with NaHCO₃.
Protocol C: Buchwald-Hartwig Coupling (The "Fail-Safe")
Best for: Unactivated electrophiles (e.g., unactivated Aryl-Cl) where
fails.
Reagents:
Catalyst: Pd(OAc)₂ (1 mol%) + BrettPhos or RuPhos (2 mol%). Note: RuPhos is excellent for secondary amines.
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv).
Solvent: Toluene or Dioxane (anhydrous).
Procedure:
In a glovebox or under N₂, mix Pd source, Ligand, Base, and Electrophile in solvent.
Stir for 5 mins to pre-form the active catalyst species.
Advantage: This method bypasses the steric penalty of the
transition state by using the metal center to facilitate bond formation.
Analytical Controls & Troubleshooting
Chiral Integrity (Critical)
The (S)-center at C3 is alpha to the amine. While generally stable, harsh basic conditions (NaH, high T) could theoretically cause racemization via an imine intermediate if oxidation occurs, or simple thermal inversion if the center is labile.
Method: Chiral HPLC (e.g., Chiralpak AD-H or IC column).
Mobile Phase: Hexane/IPA/DEA (90:10:0.1).
Target: >99.5% ee.
Troubleshooting Guide
Observation
Root Cause
Solution
Low Conversion (<50%)
Steric bulk preventing attack.
Switch to Protocol C (Pd-catalysis) or switch solvent to DMSO (higher dielectric constant stabilizes the transition state).
Impurity: Hydrolysis (Ar-OH)
Wet solvent or hydroxide formation.
Ensure reagents are dry. Switch base from KOH/NaOH to K₂CO₃ or DIPEA .
Product is an oil/gum
Amine lipophilicity.
Isolate as a salt. Dissolve free base in EtOH, add 1.0 equiv L-Tartaric acid or HCl in dioxane to precipitate a solid salt.
Decision Tree for Optimization
Caption: Logical flow for selecting the optimal synthetic route based on electrophile electronics and steric outcomes.
References
Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors (Tofacitinib)." Organic Process Research & Development, 2014, 18(1), 34–39. (Establishes the baseline chemistry for aminopiperidine couplings).
Lipshutz, B. H., et al. "Nucleophilic aromatic substitution (SNAr) in water." Tetrahedron, 2012. (Basis for Protocol A - Surfactant mediated synthesis).
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. (Basis for Protocol C - RuPhos usage for secondary amines).
Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2003. (Theoretical grounding for Solvent Selection in SNAr).
Scalable synthesis routes for Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine
This Application Note details the scalable synthesis of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine , a chiral diamine scaffold frequently utilized in GPCR ligands and kinase inhibitors (e.g., JAK inhibitors). The guid...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the scalable synthesis of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine , a chiral diamine scaffold frequently utilized in GPCR ligands and kinase inhibitors (e.g., JAK inhibitors).
The guide prioritizes regiochemical control and enantiomeric retention . While direct alkylation strategies exist, they often suffer from over-alkylation or difficult purifications. Therefore, this protocol focuses on a robust Protective Group Strategy using (S)-3-(Boc-amino)piperidine as the starting material, ensuring high fidelity during the sequential N-methylation and N-isopropylation steps.
Retrosynthetic Analysis & Strategy
To achieve the target structure with high enantiomeric excess (ee%) and regioselectivity, we disconnect the molecule at the exocyclic nitrogen-carbon bonds.
Disconnection A (Isopropyl): Leads to (S)-1-methylpiperidin-3-amine and acetone. This is the final step, utilizing reductive amination.
Disconnection B (Methyl): Leads to the piperidine core. To prevent quaternary ammonium salt formation or competitive alkylation, the exocyclic amine is protected (Boc) during the ring methylation.
Step 1 (Ring Methylation): Reductive methylation of the secondary piperidine amine using Formaldehyde/Formic acid (Eschweiler-Clarke) or Formaldehyde/NaBH(OAc)₃.
Step 2 (Deprotection): Removal of the Boc group under acidic conditions.
Step 3 (Exocyclic Alkylation): Reductive amination with Acetone to install the isopropyl group.
Figure 1: Retrosynthetic logic prioritizing the protection of the exocyclic amine to ensure regioselective methylation of the piperidine ring.
Detailed Experimental Protocol (The "Boc" Route)
Step 1: N-Methylation of (S)-3-(Boc-amino)piperidine
Objective: Methylate the piperidine nitrogen without affecting the Boc-protected exocyclic amine.
Dissolve the intermediate from Step 1 in Methanol (5 vol).
Add 4M HCl in Dioxane (4.0 equiv) dropwise at 0°C.
Stir at room temperature for 3–6 hours. Monitor for disappearance of Boc material.
Isolation: Concentrate to dryness to obtain (S)-1-methylpiperidin-3-amine dihydrochloride .
Free Basing (Critical): Dissolve the salt in minimal water, basify to pH >12 with 50% NaOH, and extract exhaustively with DCM/Isopropanol (9:1). Concentrate to obtain the free amine oil.
Step 3: Reductive Amination with Acetone
Objective: Install the isopropyl group.[3][4][5][6] This step requires careful control to prevent over-alkylation (though steric hindrance of the isopropyl group makes bis-alkylation difficult).
Reagents:
(S)-1-methylpiperidin-3-amine (1.0 equiv)
Acetone (Reagent & Solvent, 5–10 equiv)
Sodium Triacetoxyborohydride (STAB, 1.5 equiv)
Acetic Acid (1.0 equiv)
Protocol:
Imine Formation: Dissolve the free amine (from Step 2) in DCM (10 vol). Add Acetone (5.0 equiv) and Acetic Acid (1.0 equiv). Stir for 1 hour at room temperature.
Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise.
Reaction: Stir at ambient temperature for 12–16 hours.
Quench: Add 1N NaOH carefully to adjust pH to >10.
Extraction: Extract with DCM (3x). The product is polar; adding NaCl to the aqueous phase helps recovery.
Purification: If necessary, purify via distillation (high vacuum) or amine-functionalized silica chromatography.
Final Form: The product is often stored as a dihydrochloride or oxalate salt for stability.
Process Safety & Engineering Controls
Parameter
Hazard / Challenge
Engineering Control
Heat Management
Borohydride additions are exothermic.
Use jacketed reactors with active cooling (glycol/water). Add solid reductants via powder addition funnels to control rate.
Gas Evolution
STAB reactions can evolve hydrogen gas (mildly) and acetic acid vapor.
Ensure adequate reactor venting and nitrogen sweep. Scrubber system for acidic vapors.
Regioselectivity
Over-alkylation in Step 3.
Use Acetone in excess but limit the reducing agent to 1.5 eq. The steric bulk of the isopropyl group naturally discourages formation of the tertiary amine (di-isopropyl).
Solvent Selection
DCM is toxic/regulated.
For Green Chemistry compliance, substitute DCM with 2-MeTHF or Ethyl Acetate in the workup phases.
Analytical Quality Control
¹H NMR (400 MHz, CDCl₃):
Look for the Isopropyl methine (septet, ~2.8-3.0 ppm) and the Isopropyl methyls (doublet, ~1.0-1.1 ppm).
N-Methyl singlet should appear around 2.2–2.3 ppm.[2]
Verify the integration ratio of Isopropyl-CH (1H) to N-Methyl (3H).
Chiral HPLC:
Column: Chiralpak AD-H or OD-H.
Mobile Phase: Hexane/IPA/Diethylamine.
Target: >98% ee. (Compare against racemic standard prepared by mixing (R) and (S) starting materials).
Appearance: Colorless to pale yellow oil (free base); White hygroscopic solid (HCl salt).
Synthesis Workflow Diagram
Figure 2: Sequential workflow ensuring protection of the chiral center and regioselectivity.
References
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link
Sigma-Aldrich. "Application Note: Reductive Amination." MilliporeSigma Technical Library. Link
Vertex Pharmaceuticals. (2010). "Patent WO2010123919: Modulators of Cystic Fibrosis Transmembrane Conductance Regulator." WIPO Patentscope. (Describes analogous synthesis of 3-amino-1-methylpiperidine derivatives). Link
Technical Support Center: Synthesis of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine
Case ID: RED-AM-ISO-PIP-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic Overview You are experiencing low...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: RED-AM-ISO-PIP-001
Status: Open
Priority: High (Yield Optimization)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Overview
You are experiencing low yields in the synthesis of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine . This transformation typically involves the reductive amination of (S)-1-methyl-piperidin-3-amine with acetone (or conversely, the ketone with isopropylamine, though the former is preferred for stereochemical retention).
The most common failure points for this specific diamine scaffold are hydrophilicity during work-up (product loss to aqueous phase) and boron-amine complexation (product trapped in solid residue).
Diagnostic Decision Tree
Use the following logic flow to identify your specific failure mode before proceeding to the protocol.
Figure 1: Diagnostic logic for identifying yield loss in reductive amination of polar diamines.
Critical Reaction Parameters (The "Why")
To improve yield, you must control the following three variables. This reaction is not just "mixing reagents"; it is a competition between imine formation and hydride decomposition.
A. The Reducing Agent Selection
Recommendation: Use Sodium Triacetoxyborohydride (STAB) .[1][2]
Why: STAB is mild and selective.[3][4] It reduces the protonated iminium ion faster than it reduces the ketone (acetone). Stronger reagents like Sodium Borohydride (
) will reduce acetone to isopropanol, consuming the hydride and stopping the reaction.
Caution: STAB is moisture sensitive. If your DCE or THF is "wet," the reagent decomposes to acetic acid and boric acid before it can reduce your imine.
B. The "Boron Trap" (Major Yield Killer)
Mechanism of Failure: Boron species often form stable, gummy complexes with vicinal diamines or chelating amines. If you simply quench with water and extract, your product remains trapped in the solid boron residue.
Solution: You must destroy the boron complex using a methanol reflux or a highly basic quench (pH > 12) with vigorous agitation.
C. Stereochemical Integrity
Risk: The (S)-center at the 3-position is generally stable. However, if you use high heat or strong Lewis acids, you risk racemization via enamine intermediates.
Control: Perform the reaction at room temperature (20–25 °C).
Optimized Experimental Protocol
This protocol is designed to maximize yield for polar diamines .
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Step-by-Step Methodology:
Imine Formation (Pre-equilibrium):
In a dry flask under
, dissolve the amine in DCE (0.2 M concentration).
Add Acetone (1.2 equiv) and Acetic Acid (1.0 equiv).
Tech Note: Stir for 30–60 minutes at Room Temp. This allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.
Reduction:
Cool the mixture to 0 °C (ice bath).
Add STAB (1.5 equiv) portion-wise over 10 minutes. (Avoid dumping it all at once to prevent exotherms).
Allow to warm to Room Temp and stir for 12–16 hours.
The "Rescue" Work-up (Critical Step):
Quench: Add aqueous NaOH (1N or 2N) slowly until the pH is distinctly basic (pH > 12).
Destruction of Boron Complexes: If a gummy solid forms, do not filter it yet. Add additional water and agitate vigorously for 30 minutes.
Extraction: The product is highly water-soluble.
Do NOT use pure Diethyl Ether or Hexanes (Distribution coefficient is too low).
Use:Dichloromethane (DCM) or a mixture of Chloroform/Isopropanol (3:1) .
Perform 3–4 extractions.
Drying: Dry organic layer over
, filter, and concentrate.
Troubleshooting Data & FAQs
Quantitative Comparison of Conditions
Variable
Standard Condition
Optimized Condition
Impact on Yield
Reducing Agent
/ Methanol
STAB / DCE
+20-30% (Prevents ketone reduction)
pH Modifier
None
Acetic Acid (1 eq)
+10-15% (Accelerates imine formation)
Work-up pH
pH 8-9 ()
pH > 12 (NaOH)
+20-40% (Ensures amine is free base)
Extraction Solvent
Ethyl Acetate
CHCl3 : IPA (3:1)
+15% (Recovers polar product)
Frequently Asked Questions
Q1: The reaction mixture turned into a solid white/gummy mass. What happened?A: This is the borate-amine complex. Do not discard. The product is trapped inside. Treat the mixture with strong base (NaOH) and stir until the solids break down into two clear liquid phases. Alternatively, quench with Methanol and heat to reflux for 30 minutes to break the B-N bonds.
Q2: My LCMS shows the product, but I recovered <10% mass after extraction.A: Your product is in the aqueous layer. The isopropyl group adds some lipophilicity, but the diamine core is very polar. Saturate the aqueous layer with NaCl ("salting out") and re-extract using Chloroform/Isopropanol (3:1).
Q3: Can I use Sodium Cyanoborohydride (
) instead?A: Yes, it is effective, but it is toxic and requires handling cyanide waste. STAB is generally preferred for safety and faster kinetics in DCE. If you must use , use Methanol as the solvent and maintain pH ~6.
Q4: I see a side product with M+ mass of [Product + 42].A: This is likely the N-acetyl impurity. If you used too much acetic acid or high heat during work-up with ethyl acetate, you might have acetylated the amine. Stick to DCE/DCM and avoid heating the crude material.
Mechanistic Pathway (Visualization)
Understanding the mechanism helps predict where side reactions (like ketone reduction) occur.
Figure 2: Reaction pathway showing the critical Iminium intermediate. STAB selectively targets the Iminium ion over the Ketone.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[2] The cyanohydridoborate anion as a selective reducing agent.[2][5][6][8] Journal of the American Chemical Society, 93(12), 2897–2904.
Gribble, G. W. (1998). Sodium triacetoxyborohydride.[1][2][3][5][7] Encyclopedia of Reagents for Organic Synthesis.
Technical Support: Extraction Optimization for Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine
Case ID: EXT-ISO-PIP-001 Status: Active Topic: pH Optimization & Troubleshooting for Diamine Extraction Assigned Specialist: Senior Application Scientist[1] Executive Summary & Chemical Logic You are attempting to extrac...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: EXT-ISO-PIP-001
Status: Active
Topic: pH Optimization & Troubleshooting for Diamine Extraction
Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Chemical Logic
You are attempting to extract Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine , a diamine intermediate often utilized in the synthesis of JAK inhibitors (e.g., Tofacitinib).[2]
To achieve high recovery (>90%) and purity, you must master the pH-dependent solubility switch . This molecule contains two basic nitrogen centers:[1][2]
The Piperidine Nitrogen: A cyclic tertiary amine (
-methyl). Estimated pKa 10.1.
The Exocyclic Nitrogen: A secondary isopropyl amine. Estimated pKa
10.6.
The Critical Rule: To extract these amines into an organic solvent, the aqueous phase pH must be at least 2 units higher than the highest pKa.[3]
Target pH:
12.5 - 13.0
Risk: At pH < 11, the molecule remains partially protonated (mono-cationic), leading to significant yield loss in the aqueous waste or emulsion formation at the interface.
Standard Operating Procedure (SOP)
Protocol: The "pH Swing" Purification
This method uses a back-extraction strategy to remove neutral organic impurities before isolating the target amine.
Reagents Required:
Dichloromethane (DCM) OR Methyl tert-butyl ether (MTBE) (greener alternative).[1]
The following diagram illustrates the "pH Swing" logic, ensuring you understand where your molecule resides at each stage.
Figure 1: The "Acid-Base-Acid-Base" purification workflow.[1][3][7] This method leverages the pKa difference between the target diamine and non-basic impurities.
Troubleshooting Guide (FAQ)
Issue 1: "I have a persistent emulsion that won't separate."
Diagnosis: Amines act as surfactants at high pH, especially in the presence of fine particulates or rapid agitation.
Corrective Actions:
The Brine Wash: Add saturated brine to the mixture. This increases the ionic strength of the aqueous phase ("Salting Out"), forcing the organic solvent out of the water matrix [1].
Filtration: Pass the entire emulsion through a pad of Celite or a glass wool plug. This removes fine particulates stabilizing the emulsion.
Time & Gravity: Allow the funnel to sit undisturbed for >1 hour.
Issue 2: "My yield is low (<50%) after extraction."
Diagnosis: Incomplete deprotonation. If the pH is 10 or 11, the secondary amine (pKa ~10.6) is still 50% protonated and water-soluble.[1]
Corrective Actions:
Check pH Properly: Ensure pH is >12.5.
Multiple Extractions: Amines have partition coefficients (
).[8] A single extraction is rarely sufficient. Perform 3-4 extractions with smaller volumes rather than one large extraction [2].
Salt Saturation: Saturate the aqueous phase with solid NaCl before the final extraction. This drastically lowers the solubility of organics in water.
Issue 3: "The product is degrading or colored."
Diagnosis: Oxidation. Secondary and tertiary amines can oxidize to N-oxides upon prolonged exposure to air, especially in chlorinated solvents like DCM.[1][2]
Corrective Actions:
Switch Solvents: Use MTBE or Toluene. DCM can react with some amines over time (alkylation) or promote oxidation.
Inert Atmosphere: Sparge solvents with Nitrogen/Argon before use.
Cold Workup: Perform the basification step on ice to minimize exotherms that degrade the product.
Data & Solvent Selection
Select your extraction solvent based on the following criteria:
Infrared (IR) spectroscopy characterization of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine
An Infrared (IR) Spectroscopy Characterization Guide: Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine Authored by: A Senior Application Scientist This guide provides an in-depth analysis and comparative characterization of...
Author: BenchChem Technical Support Team. Date: February 2026
An Infrared (IR) Spectroscopy Characterization Guide: Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis and comparative characterization of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine using Infrared (IR) Spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a foundational understanding of how the molecule's structural components dictate its unique infrared absorption profile. By comparing its expected spectral features with those of key structural analogs, we provide a robust framework for structural verification and quality control.
Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis
Infrared (IR) spectroscopy is an indispensable analytical technique in pharmaceutical development and quality control. Its power lies in its ability to provide a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. For a complex molecule such as Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine, which contains multiple amine functionalities and aliphatic substructures, IR spectroscopy serves as a rapid, non-destructive method to confirm its identity, assess purity, and detect structural variations.
The principle is based on the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of covalent bonds. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), reveals the presence of key functional groups and provides insights into the overall molecular architecture. In this guide, we will deconstruct the expected IR spectrum of the title compound by analyzing its constituent parts and comparing them to simpler, well-characterized molecules.
Molecular Structure and Key Vibrational Moieties
To logically predict and interpret the IR spectrum, we must first dissect the molecule into its primary functional components. Each component possesses characteristic vibrational frequencies that contribute to the final spectrum.
The structure of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine contains:
A Secondary Amine (-NH-) : Linking the isopropyl group to the piperidine ring. This is a key chromophore with a distinct N-H stretching vibration.
A Tertiary Amine (-N-CH₃) : The nitrogen atom within the piperidine ring is methylated. Unlike the secondary amine, this group lacks an N-H bond.
An Isopropyl Group (CH(CH₃)₂) : This branched alkyl group has characteristic C-H stretching and bending modes.
A Saturated Heterocyclic (Piperidine) Ring : This structure contributes numerous C-H and C-N stretching and bending vibrations, primarily in the fingerprint region.
Below is a diagram illustrating these key functional regions of the molecule.
Caption: Key functional groups in Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To ensure data integrity and reproducibility, a standardized experimental approach is critical. The following protocol outlines the best practices for analyzing a liquid amine sample using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, a modern technique that requires minimal sample preparation.
Step-by-Step Methodology
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
Perform a background scan to acquire a spectrum of the ambient environment (air). This is crucial for correcting the sample spectrum for atmospheric water and CO₂ absorptions. The background spectrum should be a flat line.
Sample Preparation & Application:
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Run a background scan to confirm the crystal is clean.
Place a single drop of the neat liquid sample, Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine, directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.
Data Acquisition:
Lower the ATR press to ensure firm contact between the sample and the crystal.
Acquire the sample spectrum. Typical parameters for a high-quality spectrum are:
Scans: 16 to 32 co-added scans to improve the signal-to-noise ratio.
Resolution: 4 cm⁻¹ is sufficient for most structural identification purposes.
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.
Data Processing:
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Perform an ATR correction if necessary, although for qualitative identification, this is often optional.
Label the significant peaks with their corresponding wavenumbers.
This self-validating protocol ensures that the obtained spectrum is a true representation of the sample, free from artifacts from the instrument or environment.
Caption: Workflow for ATR-FTIR analysis of a liquid amine sample.
Spectral Analysis: A Comparative Guide
The IR spectrum of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine is best understood by comparing its expected absorptions with those of simpler, related molecules. This comparative approach allows for the confident assignment of each major absorption band.
Comparison of Key Vibrational Frequencies
The following table summarizes the expected IR absorption bands for our target molecule and compares them with the characteristic bands of its structural analogs.
The most diagnostic feature for confirming the secondary amine linkage is the N-H stretching vibration.
Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine : A single, weak to medium intensity band is expected in the 3350-3310 cm⁻¹ range.[9] This is the hallmark of a secondary amine.[10][11] Its intensity is generally weaker and the peak sharper compared to the O-H stretch of alcohols.[9]
Comparison with Piperidine : Piperidine, also a secondary amine, shows a similar single N-H stretch.[1][2]
Comparison with Isopropylamine : As a primary amine, isopropylamine exhibits two distinct N-H stretching bands (asymmetric and symmetric), clearly distinguishing it from our target molecule.[8][12]
Comparison with N-Methylpiperidine : This tertiary amine analog shows a complete absence of any bands in this region because it has no N-H bond, confirming that the peak in our target molecule must originate from the secondary amine group.[4][13][14]
B. The C-H Stretching Region (3000-2800 cm⁻¹)
This region is dominated by strong absorptions from the stretching of sp³ C-H bonds present in the piperidine ring, isopropyl group, and N-methyl group.
Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine : Expect a series of strong, sharp peaks between 2960-2850 cm⁻¹.[15] A notable feature may be a weaker, sharp peak just below 2800 cm⁻¹ (~2780 cm⁻¹), which is characteristic of the symmetric C-H stretch of an N-methyl group in a saturated amine.[13]
Comparison with N-Methylpiperidine : The spectrum of N-methylpiperidine clearly shows this N-methyl C-H stretching band, providing an excellent reference point.[13]
Comparison with Isopropylamine : The isopropyl group contributes to the complex C-H stretching pattern, and its characteristic bending modes are more diagnostic.[8]
C. The Fingerprint Region (1600-600 cm⁻¹)
This region contains a wealth of complex, overlapping absorptions from bending and stretching vibrations, making it a unique fingerprint for the molecule.
Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine :
Isopropyl C-H Bending : A key diagnostic feature will be a medium-intensity doublet with peaks around 1385 cm⁻¹ and 1370 cm⁻¹, characteristic of the symmetric and asymmetric bending of the gem-dimethyl structure of the isopropyl group.[16]
C-N Stretching : Multiple weak to medium bands are expected between 1250-1020 cm⁻¹ for the various C-N bonds in the molecule (both secondary and tertiary aliphatic amines).[9][17] These are often difficult to assign individually but contribute to the overall fingerprint.
N-H Bending/Wagging : A very weak N-H in-plane bending vibration may appear around 1550 cm⁻¹.[17] A broad, weak N-H out-of-plane "wag" is also characteristic of secondary amines and typically appears in the 900-650 cm⁻¹ range.[9][13]
Comparison with Analogs : By comparing the fingerprint region to that of piperidine, N-methylpiperidine, and an isopropyl-containing standard, one can systematically confirm the presence of each structural subunit. For example, the absence of the isopropyl doublet in the spectra of piperidine and N-methylpiperidine confirms its origin. Similarly, the absence of the N-H wag in N-methylpiperidine confirms its assignment in the target molecule.[2][4][13]
Conclusion
The infrared spectrum of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine is a composite of the characteristic absorptions of its constituent functional groups. Through a systematic, comparative analysis, we can confidently assign the key spectral features:
A single N-H stretch around 3350-3310 cm⁻¹ confirms the secondary amine .
The absence of a second N-H peak distinguishes it from a primary amine.
A band near 2780 cm⁻¹ suggests the presence of the N-methyl group .
A characteristic doublet around 1385/1370 cm⁻¹ verifies the isopropyl group .
A complex pattern of C-N and C-H vibrations in the fingerprint region (1250-1020 cm⁻¹) provides a unique identifier for the overall molecular structure.
This guide demonstrates that by leveraging foundational knowledge of group frequencies and making objective comparisons with simpler analogs, IR spectroscopy serves as a powerful and definitive tool for the structural characterization of complex pharmaceutical molecules.
References
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. [Link]
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
Lab Training. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
Quality Control Standards for Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine Procurement
Executive Summary: The Criticality of Chiral Purity Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine (CAS: 1354003-92-1) is a specialized chiral diamine intermediate used frequently in the synthesis of CNS-active agents, ki...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Criticality of Chiral Purity
Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine (CAS: 1354003-92-1) is a specialized chiral diamine intermediate used frequently in the synthesis of CNS-active agents, kinase inhibitors (e.g., JAK/Akt pathways), and GPCR ligands.[1] Its structural rigidity, provided by the piperidine ring, combined with the basicity of the exocyclic secondary amine, makes it a high-value scaffold for fine-tuning pharmacokinetic profiles.[2]
For drug development professionals, procurement is not merely about sourcing the molecule but ensuring its stereochemical integrity and chemical stability . This guide compares procurement forms (Free Base vs. Dihydrochloride Salt) and establishes a rigorous Quality Control (QC) framework to mitigate downstream synthetic failures caused by impurities such as the (R)-enantiomer or des-methyl byproducts.[1]
Comparative Analysis: Procurement Forms & Performance
When procuring this intermediate, researchers typically face a choice between the Free Base (Liquid) and the Dihydrochloride Salt (Solid) . The choice significantly impacts storage stability, handling precision, and reaction yields.
Procurement Recommendation: Procure the Dihydrochloride Salt (CAS: 1157849-51-8) for storage and library synthesis.[1] Convert to free base in situ only when necessary.
Quality Control Standards & Specifications
To ensure "Self-Validating" protocols, the following QC specification is recommended for incoming raw materials.
Core Specifications Table
Parameter
Acceptance Criteria
Method
Criticality
Appearance
White to off-white crystalline powder
Visual
High (Color indicates oxidation)
Identification
Conforms to Structure (H-NMR, MS)
1H-NMR (D₂O or DMSO-d6)
Critical
Assay (Titration)
98.0% – 102.0% (anhydrous basis)
Potentiometric Titration (AgNO₃)
High
Chemical Purity
≥ 98.5% (Area %)
HPLC (C18, High pH or Ion Pair)
Critical
Chiral Purity (ee)
≥ 99.0% (S-isomer)
Chiral HPLC/GC
Critical (Prevents inactive enantiomers)
Water Content
≤ 1.0% (or stoichiometric for hydrates)
Karl Fischer (Coulometric)
Medium
Residual Solvents
Meets ICH Q3C limits
GC-Headspace
Medium
Experimental Protocols
These protocols are designed to be reproducible and robust.
Protocol A: High-pH HPLC Analysis for Chemical Purity
Standard acidic HPLC methods often yield poor peak shapes for diamines due to silanol interactions.[1] A high-pH method ensures the amine remains deprotonated (neutral), improving peak symmetry.[1]
Column : XBridge C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A : 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).
Direct chiral separation of aliphatic amines can be difficult. Derivatization with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) creates diastereomers easily separable on standard C18 columns.[1]